molecular formula C10H11BrClNO B14041112 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one

1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14041112
M. Wt: 276.56 g/mol
InChI Key: GBUBCVMATVRHMN-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino group. The bromomethyl group can be introduced via bromination, and the chloropropanone moiety is added through acylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro compounds, while substitution of the bromomethyl group can produce a variety of derivatives .

Scientific Research Applications

1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromomethyl and chloropropanone groups can participate in covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Amino-3-(methyl)phenyl)-3-chloropropan-2-one
  • 1-(4-Amino-3-(bromomethyl)phenyl)-2-chloropropan-2-one

Comparison: 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both a bromomethyl and a chloropropanone group, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-3-(bromomethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-8-3-7(1-2-10(8)13)4-9(14)6-12/h1-3H,4-6,13H2

InChI Key

GBUBCVMATVRHMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)CBr)N

Origin of Product

United States

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